METHYL 3-({[4-(2,6-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-({[4-(2,6-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a useful research compound. Its molecular formula is C18H19Cl2N3O3S and its molecular weight is 428.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is 427.0524180 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form the backbone of research applications for such compounds. For instance, the study by Sedlák et al. explored the synthesis and characterization of substituted benzo[b]thiophen-2-yl-4-methyl-4,5-dihydro-1H-imidazol-5-ones, which are structurally similar and highlight the synthetic routes and characterization methods that could be applicable to your compound of interest (Sedlák et al., 2008).
Antimicrobial Activities
Research on novel chemical entities often explores their potential antimicrobial activities. For example, Bektaş et al. synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Such studies suggest that derivatives of methyl 3-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate could also be investigated for antimicrobial properties (Bektaş et al., 2010).
Anticonvulsant Properties
The crystal structure analysis of anticonvulsant enaminones by Kubicki et al. presents a related field of study where such compounds could have potential applications. Understanding the crystal structures can lead to insights into the pharmacological activities of similar compounds (Kubicki et al., 2000).
Synthesis of Amino Acid Derivatives
Compounds with similar structures have been utilized as intermediates in the synthesis of amino acid derivatives, indicating potential applications in synthetic organic chemistry and drug discovery. Chai and King discussed the use of methylene piperazine-2,5-diones as templates for synthesizing amino acid derivatives, suggesting a possible application area for the compound (Chai & King, 1995).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. studied the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, highlighting an interesting application in materials science. Similar compounds could be explored for their luminescent properties and potential use in sensors or imaging technologies (Gan et al., 2003).
Properties
IUPAC Name |
methyl 3-[[4-[(2,6-dichlorophenyl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-26-17(24)16-15(5-10-27-16)21-18(25)23-8-6-22(7-9-23)11-12-13(19)3-2-4-14(12)20/h2-5,10H,6-9,11H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRNUBGNKIPRLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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